Methyl3-(4-hydroxybutyl)benzoate Methyl3-(4-hydroxybutyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18138735
InChI: InChI=1S/C12H16O3/c1-15-12(14)11-7-4-6-10(9-11)5-2-3-8-13/h4,6-7,9,13H,2-3,5,8H2,1H3
SMILES:
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol

Methyl3-(4-hydroxybutyl)benzoate

CAS No.:

Cat. No.: VC18138735

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl3-(4-hydroxybutyl)benzoate -

Specification

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
IUPAC Name methyl 3-(4-hydroxybutyl)benzoate
Standard InChI InChI=1S/C12H16O3/c1-15-12(14)11-7-4-6-10(9-11)5-2-3-8-13/h4,6-7,9,13H,2-3,5,8H2,1H3
Standard InChI Key OQGGIFWTNZJNAC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=CC(=C1)CCCCO

Introduction

Structural and Chemical Identity

Methyl 3-(4-hydroxybutyl)benzoate (C₁₂H₁₆O₃) belongs to the class of aromatic esters with both hydrophilic (hydroxyl) and hydrophobic (alkyl chain) functionalities. Its structure comprises a benzoate core substituted at the 3-position with a 4-hydroxybutyl group (–CH₂CH₂CH₂CH₂OH) and a methyl ester (–COOCH₃) at the 1-position. The compound’s amphiphilic nature suggests potential utility in surfactant formulations or pharmaceutical intermediates .

Key Structural Features:

  • Aromatic ring: Provides stability and sites for electrophilic substitution.

  • 4-Hydroxybutyl chain: Introduces hydrogen-bonding capability and flexibility.

  • Methyl ester: Enhances solubility in organic solvents and modulates reactivity.

Synthesis and Optimization

While no direct synthesis of Methyl 3-(4-hydroxybutyl)benzoate is documented, analogous esterification methods offer viable pathways. For example, the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate involves refluxing 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol and a catalyst (e.g., sodium methoxide or p-toluenesulfonic acid) at 60–80°C for 8–14 hours . Adapting this protocol:

  • Reactants: 3-(4-Hydroxybutyl)benzoic acid and methanol.

  • Catalyst: p-Toluenesulfonic acid (0.5–5 mol%) or sodium methoxide.

  • Conditions: Reflux at 70–80°C for 10–12 hours under inert atmosphere.

  • Workup: Solvent evaporation, washing with sodium bicarbonate, and vacuum drying .

Table 1: Comparative Synthesis Conditions for Benzoate Esters

CompoundCatalystTemp (°C)Time (h)Yield (%)Purity (%)
Methyl 3,5-di-tert-butyl-4-HB p-TsOH70128299
Methyl 4-(4-hydroxybutyl)benzoate H₂SO₄651075*95*
*Hypothetical for Methyl 3-(4-hydroxybutyl)benzoatep-TsOH751278*97*

*Extrapolated data from analogs .

Data for the 4-substituted isomer (4-(4-hydroxybutyl)benzoic acid methyl ester, CAS 123910-88-3) offer a foundational reference :

  • Boiling Point: 343.6±35.0°C (predicted).

  • Density: 1.092±0.06 g/cm³.

  • Solubility: Slightly soluble in chloroform and ethyl acetate.

  • pKa: 15.12±0.10 (hydroxyl group).

The meta-substitution in Methyl 3-(4-hydroxybutyl)benzoate may alter crystallinity and solubility due to steric effects. For instance, tert-butyl substituents in Methyl 3,5-di-tert-butyl-4-hydroxybenzoate elevate melting points (160–164°C) , whereas the flexible hydroxybutyl chain in the target compound likely reduces melting points, favoring oily or amorphous solid states .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Ester C=O stretch: ~1700 cm⁻¹ .

  • O–H stretch (hydroxyl): 3200–3500 cm⁻¹ .

  • Aromatic C–H bends: 700–900 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, predicted):

  • δ 7.8–7.6 ppm (aromatic H, 2H, d).

  • δ 4.1–3.9 ppm (OCH₃, 3H, s).

  • δ 3.7–3.5 ppm (–CH₂OH, 2H, t).

  • δ 1.6–1.4 ppm (methylene chains, 4H, m).

¹³C NMR:

  • δ 167.5 (C=O).

  • δ 132–128 (aromatic carbons).

  • δ 61.2 (–CH₂OH).

  • δ 51.8 (OCH₃) .

Mass Spectrometry

  • Molecular ion peak: m/z 208.25 [M]⁺.

  • Fragmentation patterns: Loss of –OCH₃ (m/z 177) and –CH₂CH₂CH₂CH₂OH (m/z 135) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The hydroxyl and ester groups enable derivatization into prodrugs or polymerizable monomers. For example, ester hydrolysis yields 3-(4-hydroxybutyl)benzoic acid, a potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Surfactants and Emulsifiers

The amphiphilic structure aligns with nonionic surfactants, enhancing solubility in both polar and nonpolar media.

Challenges and Future Directions

  • Synthetic Efficiency: Optimizing catalyst loading (e.g., enzymatic catalysis) to improve yields beyond 80% .

  • Toxicity Profiling: Assessing ecotoxicological impacts, particularly biodegradability of the hydroxybutyl chain.

  • Advanced Characterization: X-ray crystallography to resolve steric effects of meta-substitution .

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